
BTT 3033
Descripción general
Descripción
BTT 3033 es un inhibidor selectivo de la integrina alfa-2 beta-1, que es una proteína que juega un papel crucial en la adhesión celular y la señalización. Este compuesto es conocido por su capacidad de unirse al dominio I alfa-2, inhibiendo así la unión de plaquetas al colágeno I e induciendo la apoptosis celular. This compound ha mostrado potencial en la investigación del cáncer de próstata, la inflamación y las enfermedades cardiovasculares .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BTT 3033 implica varios pasos, comenzando con la preparación de la estructura principal, que es una pirazol-4-sulfonamida. Los pasos clave incluyen:
Formación del anillo de pirazol: Esto se logra típicamente mediante la reacción de un derivado de hidrazina con una 1,3-dicetona.
Sulfonación: El anillo de pirazol se sulfona luego utilizando un agente sulfonante como el ácido clorosulfónico.
Reacciones de acoplamiento: El pirazol sulfonado se acopla con varias aminas aromáticas para introducir los sustituyentes deseados.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los parámetros clave como la temperatura, el solvente y el tiempo de reacción se controlan cuidadosamente. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
BTT 3033 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halógenos en presencia de un catalizador como el cloruro de hierro(III).
Principales Productos Formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Chemical Structure and Mechanism of Action
BTT 3033 is characterized by its molecular formula and a molecular weight of approximately 302.34 g/mol. Its structure includes a pyrazole ring and a sulfonamide group, which are crucial for its biological activity. This compound selectively binds to the non-activated conformation of the α2β1 integrin, particularly under shear stress conditions, inhibiting cell adhesion to collagen and thereby affecting various cellular processes such as migration and proliferation .
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in several studies. In vivo experiments using a mouse air pouch model revealed that this compound reduced leukocyte infiltration by approximately 50% at a dosage of 10 mg/kg, showcasing its potential as an anti-inflammatory agent . The compound's ability to inhibit platelet aggregation under flow conditions further supports its application in managing inflammatory diseases .
Impact on Cell Proliferation and Gene Expression
Research indicates that this compound affects cell proliferation and gene expression associated with extracellular matrix interactions. A study conducted on the prostate stromal cell line WPMY-1 showed that treatment with this compound led to significant changes in gene expression profiles related to cell cycle regulation and mitosis . Specifically, at concentrations of 1 µM, this compound inhibited tissue contraction without affecting cell viability, while higher concentrations (10 µM) compromised cell growth .
Table 1: Summary of Experimental Findings on this compound
Study | Cell Line | Concentration | Key Findings |
---|---|---|---|
Nissinen et al. (2012) | Mouse Air Pouch Model | 1 mg/kg, 10 mg/kg | Reduced leukocyte infiltration by ~50% at 10 mg/kg |
PMC8506561 | WPMY-1 Prostate Stromal Cells | 0.3 µM - 10 µM | Inhibited tissue contraction at low concentrations; compromised viability at high concentrations |
Tocris Data | Various Cell Lines | EC50 = 130 nM for α2β1 binding | Inhibited platelet aggregation; reduced smooth muscle contraction |
These findings highlight the versatility of this compound in modulating cellular responses critical for inflammation and tissue remodeling.
Implications for Cancer Research
The selective inhibition of α2β1 integrin by this compound positions it as a potential candidate for cancer therapy. Integrins play a vital role in tumor progression by facilitating tumor cell migration and metastasis. By targeting this pathway, this compound may help hinder cancer cell invasion and improve therapeutic outcomes in cancer treatment .
Mecanismo De Acción
BTT 3033 ejerce sus efectos inhibiendo selectivamente la integrina alfa-2 beta-1. Se une al dominio I alfa-2, impidiendo que la integrina interactúe con el colágeno I. Esta inhibición interrumpe la adhesión celular y la señalización, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis. El compuesto también afecta varias vías intracelulares, incluida la activación de especies reactivas de oxígeno, la regulación positiva de la proteína Bax y la activación de la caspasa-3 .
Comparación Con Compuestos Similares
Compuestos Similares
BTT 3032: Otro inhibidor de integrinas con una estructura similar pero diferente selectividad.
BTT 3034: Un compuesto con efectos inhibitorios similares sobre la integrina alfa-2 beta-1 pero diferentes propiedades farmacocinéticas.
Singularidad
BTT 3033 es único debido a su alta selectividad para la integrina alfa-2 beta-1 y su capacidad de inducir la apoptosis en las células cancerosas. Su mecanismo de inhibición selectivo de la conformación lo diferencia de otros inhibidores de integrinas, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .
Actividad Biológica
BTT 3033 is a small molecule inhibitor specifically targeting the integrin α2β1, which plays a crucial role in various biological processes, including cell adhesion, proliferation, and signaling pathways. This article reviews the biological activity of this compound, highlighting its effects on cell viability, proliferation, and potential therapeutic applications based on recent research findings.
This compound selectively binds to the α2I domain of the α2β1 integrin. This binding inhibits the integrin's function, thereby affecting downstream signaling pathways involved in cell growth and contraction. The compound has shown to influence several cellular processes by modulating the actin cytoskeleton and GTPase signaling pathways, which are critical for maintaining cellular structure and function.
Effects on Cell Viability and Proliferation
A study investigating the effects of this compound on the prostate stromal cell line WPMY-1 revealed significant findings regarding its impact on cell viability:
- Cell Viability Assay : The alamarBlue assay was utilized to assess cell viability at various concentrations of this compound (0.3, 1, 3, and 10 µM) over a period of 96 hours. The results indicated:
The data suggest that this compound exhibits a dose-dependent inhibitory effect on proliferation, with lower concentrations affecting tissue contraction without impacting proliferation.
Impact on Gene Expression
In another study focusing on gene expression profiles, this compound was shown to significantly alter the expression of genes associated with cell membrane and extracellular matrix components. Notably:
- The expression of integrin subunit alpha 2 (ITGA2) was significantly upregulated in response to this compound treatment at 10 µM .
- Cyclin D1 and p21 levels were elevated in treated groups, indicating an alteration in the cell cycle regulation .
Anti-Inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties using mouse models. In these studies:
- Leukocyte Infiltration : Oral administration of this compound at doses of 10 mg/kg resulted in approximately 50% reduction in leukocyte infiltration compared to control groups. In contrast, lower doses (1 mg/kg) did not yield significant effects .
- Comparison with Dexamethasone : When compared to dexamethasone (0.1 mg/kg), which reduced leukocyte infiltration by about 70% , this compound demonstrated moderate anti-inflammatory effects but was less potent than dexamethasone .
Data Summary
Concentration (µM) | Effect on Viability | Gene Expression Changes | Anti-inflammatory Effect |
---|---|---|---|
0.3 | No effect | No significant change | N/A |
1 | No effect | Upregulation of ITGA2 | N/A |
3 | Compromised | Altered cyclin levels | N/A |
10 | Complete inhibition | Significant changes in gene expression | Reduced leukocyte infiltration by ~50% |
Propiedades
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIQOPYDUKWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?
A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]
Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?
A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.
Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?
A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.
Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?
A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []
Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?
A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.